

# No Publicly Available Data on the Therapeutic Agent CHS-111

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CHS-111  |           |
| Cat. No.:            | B1668922 | Get Quote |

Despite a comprehensive search for the therapeutic applications, mechanism of action, and clinical or preclinical studies related to a compound designated as "**CHS-111**," no specific information matching this identifier in a therapeutic context could be found in the public domain.

The search for "CHS-111" yielded references to unrelated subjects, including university course catalogs and other entities with similar acronyms. It is crucial for the intended audience of researchers, scientists, and drug development professionals to be aware that as of the current date, there are no accessible scientific publications, clinical trial registrations, or patents that would allow for the creation of an in-depth technical guide or whitepaper on a therapeutic agent named CHS-111.

The performed searches for "CHS-111" and related terms have led to the following alternative and unrelated findings:

- Academic Course Code: The designation "CHS 111" corresponds to course codes at various academic institutions, such as "The Chicana/o and the Arts" at California State University, Northridge, and "Introduction to Human Adjustment" at the University of Scranton.[1][2][3][4]
- Other Investigational Drugs: Several other compounds with similar alphanumeric designations are currently under investigation or have been studied previously. These are distinct from "CHS-111" and include:
  - CHGN111: An inhibitor of the mitochondrial enzyme CLK-1, which was under investigation for skin conditions but is no longer in active development.[5]



- SLC-0111: A subject of a safety study in patients with advanced solid tumors.[6]
- BIIB111: A gene therapy being evaluated for the treatment of Choroideremia.
- MM-111: A bispecific antibody that was investigated in HER2-positive cancers.[8][9]
- CHS-114: A monoclonal antibody targeting CCR8 for the treatment of advanced solid tumors.[10]
- Corporate and Healthcare Entities: The acronym "CHS" is associated with various organizations, such as Catholic Health Services, which operates a cancer institute, and CHS Inc., a Fortune 100 company focused on agriculture.[11][12]
- Medical Condition: "CHS" is a recognized acronym for Cannabinoid Hyperemesis Syndrome, a condition characterized by recurrent nausea and vomiting in long-term cannabis users.[13]
  [14]

#### Conclusion

Due to the complete absence of publicly available data for a therapeutic agent specifically identified as "**CHS-111**," it is not possible to provide the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

It is possible that "CHS-111" is an internal, confidential designation for a compound that has not yet been disclosed in public forums, or that the identifier is erroneous. For researchers and professionals in drug development, it is recommended to verify the designation and seek information from proprietary or internal databases if available. Without further specific details or the public release of information regarding CHS-111, a comprehensive technical whitepaper cannot be generated.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. catalog.csun.edu [catalog.csun.edu]
- 2. CHS 111 (S) Introduction to Human Adjustment [catalog.scranton.edu]
- 3. catalog.csun.edu [catalog.csun.edu]
- 4. CHS 111 (S) Introduction to Human Adjustment [catalog.scranton.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Study of MM-111 in Patients With Advanced, Refractory Her2 Amplified, Heregulin Positive Cancers | MedPath [trial.medpath.com]
- 9. A Study of MM-111 and Paclitaxel With Trastuzumab in Patients HER2 Positive Carcinomas of the Distal Esophagus, Gastroesophageal (GE) Junction and Stomach | MedPath [trial.medpath.com]
- 10. Facebook [cancer.gov]
- 11. catholichealthli.org [catholichealthli.org]
- 12. patents.justia.com [patents.justia.com]
- 13. Tetrahydrocannabinol Wikipedia [en.wikipedia.org]
- 14. Cannabis (drug) Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [No Publicly Available Data on the Therapeutic Agent CHS-111]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668922#potential-therapeutic-applications-of-chs-111]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com